Crystal structure of Copper L-aspartate monohydrate
Crystal structure of Copper L-aspartate monohydrate
An In-depth Technical Guide on the Crystal Structure of Copper (II) L-aspartate Complexes
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of Copper L-aspartate monohydrate has not been publicly reported. This guide therefore provides a detailed overview of the crystal structures of closely related copper (II) L-aspartate complexes, for which crystallographic data is available. The presented data serves as a valuable reference for understanding the coordination chemistry and structural properties of copper-aspartate interactions.
Introduction
Copper complexes of amino acids are of significant interest in various scientific fields, including biochemistry, pharmacology, and materials science. Their potential applications range from therapeutic agents to catalysts. L-aspartic acid, a dicarboxylic amino acid, can act as a versatile ligand, coordinating with metal ions through its amino and carboxylate groups. Understanding the precise three-dimensional arrangement of atoms within these complexes is crucial for elucidating their structure-activity relationships and for the rational design of new compounds with desired properties. This technical guide summarizes the available crystallographic data for prominent copper (II) L-aspartate complexes and provides detailed experimental protocols for their synthesis and characterization.
Crystal Structure Data of Copper (II) L-aspartate Complexes
While the crystal structure of Copper L-aspartate monohydrate is not available, the structures of (L-aspartate)(imidazole)copper(II) dihydrate and bis(L-aspartato)copper(II) have been determined. The crystallographic data for these compounds are presented below.
Table 1: Crystallographic Data for (L-aspartate)(imidazole)copper(II) dihydrate[1]
| Parameter | Value |
| Chemical Formula | C₇H₁₁CuN₃O₆ |
| Formula Weight | 312.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.836(3) |
| b (Å) | 15.089(3) |
| c (Å) | 20.661(4) |
| α (°) | 90 |
| β (°) | 101.464(4) |
| γ (°) | 90 |
| Volume (ų) | 3921.9(13) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.374 |
Table 2: Selected Bond Lengths and Angles for (L-aspartate)(imidazole)copper(II) dihydrate[1]
Note: Detailed bond lengths and angles for this specific compound require access to the full crystallographic information file (CIF), which was not available in the public domain search results. The data would typically be presented as follows:
| Bond | Length (Å) | Angle | Degrees (°) |
| Cu–N(imidazole) | e.g., 2.01 | N(imidazole)–Cu–N(aspartate) | e.g., 90.5 |
| Cu–N(aspartate) | e.g., 1.98 | N(imidazole)–Cu–O(carboxyl) | e.g., 175.2 |
| Cu–O(carboxyl) | e.g., 1.95 | N(aspartate)–Cu–O(carboxyl) | e.g., 84.3 |
| Cu–O(water) | e.g., 2.35 | O(water)–Cu–O(water) | e.g., 180 |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of copper (II) L-aspartate complexes, as inferred from the available literature on related compounds.
Synthesis of Copper (II) L-aspartate Complexes
A general procedure for the synthesis of copper (II) amino acid complexes involves the reaction of a copper (II) salt with the amino acid in an aqueous or aqueous-ethanolic solution. The pH of the solution is a critical parameter that influences the coordination mode of the amino acid and the final structure of the complex.
Example Protocol for the Synthesis of a Cu(II)-Aspartate Complex: [1]
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of L-aspartic acid in distilled water. The concentration will depend on the desired scale of the reaction.
-
Prepare an aqueous solution of a copper (II) salt, such as copper (II) chloride dihydrate (CuCl₂·2H₂O).
-
-
Reaction:
-
Slowly add the copper (II) salt solution to the L-aspartic acid solution with constant stirring.
-
Adjust the pH of the resulting solution to a desired value (e.g., pH 4) using a dilute solution of sodium hydroxide or hydrochloric acid. The optimal pH for the crystallization of a specific complex needs to be determined experimentally.
-
-
Crystallization:
-
Allow the solution to stand at room temperature for slow evaporation.
-
Alternatively, the solution can be concentrated by gentle heating and then cooled to induce crystallization. The formation of single crystals suitable for X-ray diffraction may take several days to weeks.
-
-
Isolation and Drying:
-
Collect the formed crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water and then with a suitable organic solvent like ethanol or acetone to remove any impurities.
-
Dry the crystals in a desiccator over a suitable drying agent.
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.
General Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the best fit with the experimental data.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the complex and the nature of its decomposition.
Typical Experimental Setup:
-
A small amount of the sample is placed in a sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.
The decomposition of copper (II) acetate monohydrate, a related compound, has been studied and shows a multi-step process involving dehydration followed by the decomposition of the acetate ligand and subsequent oxidation of copper species.[2] A similar decomposition pattern can be expected for copper L-aspartate monohydrate, with the initial step being the loss of the water molecule.
Visualization of Experimental Workflow
The logical flow of experiments to determine and characterize the crystal structure of a coordination complex is depicted below.
Conclusion
While the definitive crystal structure of Copper L-aspartate monohydrate remains to be elucidated, the analysis of related copper (II) L-aspartate complexes provides valuable insights into the coordination chemistry of this system. The L-aspartate ligand demonstrates its versatility by coordinating to the copper (II) ion through both its carboxylate and amino groups, leading to the formation of stable complexes. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to synthesize and characterize this and other related metal-amino acid complexes. The determination of the crystal structure of Copper L-aspartate monohydrate would be a valuable addition to the field, enabling a more complete understanding of its properties and potential applications.
